molecular formula C6H4I2O2 B076841 2,5-Diiodobenzene-1,4-diol CAS No. 13064-64-7

2,5-Diiodobenzene-1,4-diol

Cat. No. B076841
CAS RN: 13064-64-7
M. Wt: 361.9 g/mol
InChI Key: XDLGDTUOWIFMQC-UHFFFAOYSA-N
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Description

2,5-Diiodobenzene-1,4-diol is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the properties and reactivity of diiodobenzene derivatives. For instance, the synthesis of 1,4-dialkoxy-2,5-diiodobenzenes is described, which are useful intermediates in the synthesis of advanced materials . Additionally, 2,5-dibenzoyl-1,4-diiodobenzene has been synthesized and characterized, indicating the potential for diiodobenzene derivatives to be functionalized with various substituents .

Synthesis Analysis

The synthesis of diiodobenzene derivatives can be achieved through diiodination reactions. For example, 1,4-dialkoxy-2,5-diiodobenzenes are synthesized via diiodination of the corresponding dialkoxybenzenes with iodine monochloride, with alcoholic solvents being crucial for high yields . This suggests that a similar approach could be used for the synthesis of 2,5-diiodobenzene-1,4-diol, although the specific conditions and reagents may differ.

Molecular Structure Analysis

The molecular structure of diiodobenzene derivatives can be complex, as seen in the case of 2,5-dibenzoyl-1,4-diiodobenzene, which was characterized by X-ray crystallography . The presence of iodine atoms likely influences the molecular geometry and packing in the solid state due to their size and polarizability. However, without direct data on 2,5-diiodobenzene-1,4-diol, we can only infer that it would exhibit similar structural characteristics to related compounds.

Chemical Reactions Analysis

Diiodobenzene derivatives are versatile intermediates in organic synthesis. They can undergo further functionalization, as demonstrated by the synthesis of various Schiff base ligands from 2,5-diformylbenzene-1,4-diol . The reactivity of the iodine atoms in 2,5-diiodobenzene-1,4-diol would likely allow for a range of substitution reactions, potentially leading to the formation of new carbon-iodine bonds or the introduction of different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of diiodobenzene derivatives can be influenced by their substituents and molecular structure. For example, 2,5-dimethoxybenzene-1,4-dicarboaldehyde forms highly efficient and pure emitting crystals, indicating that the molecular structure can lead to unique optical properties . While the papers do not provide specific information on the properties of 2,5-diiodobenzene-1,4-diol, it is reasonable to assume that it would have a high molecular weight due to the presence of iodine atoms and that its physical properties would be affected by the diol functional groups.

Scientific Research Applications

  • Diemer, Leroux, and Colobert (2011) describe the synthesis of various derivatives of 1,2-Dibromobenzenes, including 2,3-di-bromo-1,4-diiodobenzene, which are valuable for various organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

  • Zhu Hong-jun (2010) reports the synthesis and crystal structure of 2,5-dibenzoyl-1,4-diiodobenzene, synthesized using 2,5-dibenzoyl-1,4-phenylenediamine, indicating its utility in structural chemistry (Zhu, 2010).

  • Kretz et al. (2007) discuss the synthesis of ditopic Schiff base ligands from 2,5-Diformylbenzene-1,4-diol, a compound useful in the preparation of hydroquinone-based ligands (Kretz, Bats, Lerner, & Wagner, 2007).

  • Hendricks et al. (1933) determined the crystal structures of diiodobenzene isomers, including 1,4-diiodobenzene, through x-ray and electron diffraction, contributing to our understanding of molecular structure (Hendricks, Maxwell, Mosley, & Jefferson, 1933).

  • Tan et al. (2019) synthesized polymers containing aromatic groups connected by alkenylene spacers using 2,5-dialkoxy-1,4-diiodobenzene, showing its role in advanced material synthesis (Tan, Tsuchido, Osakada, Cai, Takahashi, & Takeuchi, 2019).

  • Wariishi, Morishima, and Inagaki (2003) developed a synthesis method for 1,4-dialkoxy-2,5-diiodobenzenes, essential intermediates in the synthesis of materials like soluble phenylenevinylene polymers (Wariishi, Morishima, & Inagaki, 2003).

Safety And Hazards

2,5-Diiodobenzene-1,4-diol may cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water .

Future Directions

1,4-Diiodobenzene is used in Suzuki reaction and as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) . This suggests potential future directions for the use of 2,5-Diiodobenzene-1,4-diol in similar applications.

properties

IUPAC Name

2,5-diiodobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLGDTUOWIFMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594241
Record name 2,5-Diiodobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodobenzene-1,4-diol

CAS RN

13064-64-7
Record name 2,5-Diiodobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
B Li, Y Fu, Y Han, Z Bo - Macromolecular rapid …, 2006 - Wiley Online Library
A novel kind of dendronized porphyrin polymers was synthesized by Sonogashira coupling of diethynyl‐functionalized porphyrin monomers and diiodo‐functionalized macromonomers …
Number of citations: 28 onlinelibrary.wiley.com
Y Kimura, Y Shibata, K Noguchi… - European Journal of …, 2019 - Wiley Online Library
It has been established that a chiral S‐shaped [11]helicene‐like molecule can be synthesized with high ee value along with a meso form by the rhodium(I)/(R)‐difluorphos complex‐…
C Song, TM Swager - Macromolecules, 2005 - ACS Publications
Two isomeric polymers, which contain meta- or para-phenylene linkages between conducting segments, have been synthesized and compared by electrochemical methods. The …
Number of citations: 40 pubs.acs.org
T Chen, W Xu, Z Huang, H Peng, Z Ke, X Lu… - Journal of Materials …, 2015 - pubs.rsc.org
Conjugated polymer nanoparticles (PPE nanoparticles) are fabricated by the self-assembly of novel amphiphilic poly(phenyleneethynylenes). The morphology and cytotoxicity of PPE …
Number of citations: 12 pubs.rsc.org
A Mahmoodi, F Panahi, F Eshghi, E Kimiaei - Journal of Luminescence, 2018 - Elsevier
A new fluorescent tetra-stilbene compound, 1,4-bis-dodecyloxy-2,5-bis-(2-{4-[2-(4-methanesulfonyl-phenyl)-vinyl]-phenyl}-vinyl)-benzene (BDSSTS) derived from Heck chemistry was …
Number of citations: 12 www.sciencedirect.com
O Bolton, J Kim - Journal of Materials Chemistry, 2007 - pubs.rsc.org
We have synthesized a series of oxadiazole compounds and ethynylene analogs. Our data reveal that the ring is both optically transparent in the visible range and fully conjugating …
Number of citations: 36 pubs.rsc.org
C Li, L Jiang, H Liu, Y Li, Y Song - ChemPhysChem, 2009 - Wiley Online Library
Gold nanoparticles protected by a novel π‐conjugated polymer [poly(p‐phenylene ethynylene) containing pendent disulfide and bipyridine groups] are synthesized and characterized. …
YP Ou, A Wang, F Zhang, F Hu - ChemistrySelect, 2020 - Wiley Online Library
Alkoxy‐substituted phenyl‐bridged triarylamine compounds 1–3 of three different sizes were synthesized and characterized by nuclear magnetic resonance, elemental analysis, and X‐…
C Li, C Zhou, H Zheng, X Yin, Z Zuo… - Journal of Polymer …, 2008 - Wiley Online Library
A new poly(p‐phenylene ethynylene) derivative with pendant 2,2′‐bipyridyl groups and glycol units (PPE‐bipy) has been prepared, and its metal ion sensing properties were …
Number of citations: 38 onlinelibrary.wiley.com
A Mukhopadhyay, S Jindal, VK Maka, JN Moorthy - ACS omega, 2021 - ACS Publications
Investigation of photochromic and acidochromic behaviors of a set of pyridyl- and pyrimidylethynylated mono- and bis-benzopyrans reveals an intriguing influence of the N-heteroaryl …
Number of citations: 4 pubs.acs.org

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